1,2-Dipiperidinoethane

描述

Contextualization within Amine and Diamine Chemistry

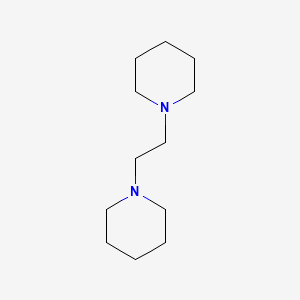

1,2-Dipiperidinoethane, with the chemical formula C₁₂H₂₄N₂, is structurally a diamine. It features a two-carbon ethane (B1197151) bridge connecting the nitrogen atoms of two piperidine (B6355638) rings. nih.gov This structure places it within the broader class of N,N'-disubstituted ethylenediamines. Ethylenediamine (B42938) itself is a fundamental building block in coordination chemistry and polymer science, known for its ability to act as a bidentate ligand. wikipedia.org The presence of the bulky piperidine rings on each nitrogen atom in this compound introduces significant steric hindrance, which in turn influences its reactivity and coordination behavior compared to simpler diamines. oup.com The piperidine rings are typically found in a stable chair conformation. iucr.orgoup.com

Significance of this compound as a Ligand and Organic Base

The two nitrogen atoms in this compound possess lone pairs of electrons, making the molecule an effective bidentate ligand capable of coordinating with a variety of metal ions. jcsp.org.pk Research has demonstrated its ability to form stable complexes with numerous transition and representative metals. jcsp.org.pkresearchgate.net The coordination of this compound to a metal center leads to the formation of a five-membered chelate ring, a thermodynamically favorable arrangement. The steric bulk of the piperidine substituents can influence the geometry and coordination number of the resulting metal complexes. oup.com

Beyond its role as a ligand, this compound also functions as an organic base. This basicity arises from the electron-donating nature of the nitrogen atoms. In organic synthesis, it has been employed as a polar modifier in polymerization reactions. For instance, in anionic polymerization, it can influence the microstructure of polymers like polybutadiene (B167195). mdpi.com

Historical Overview of Key Research Milestones Involving this compound

Early investigations into this compound and its derivatives laid the groundwork for understanding its fundamental chemical properties. A significant body of research has focused on its coordination chemistry. Studies have systematically explored the synthesis and characterization of its complexes with a range of divalent metal halides and nitrates, including those of cobalt(II), nickel(II), copper(II), zinc(II), and cadmium(II). researchgate.netresearchgate.net These studies, often employing techniques like infrared spectroscopy, magnetic susceptibility measurements, and elemental analysis, have established that this compound typically acts as a bidentate ligand, coordinating through its two nitrogen atoms to form complexes with distorted tetrahedral or octahedral geometries. oup.comjcsp.org.pk

More detailed structural elucidations have been made possible through X-ray crystallography. For example, the crystal structure of a mixed nickel(II) nitrate (B79036) complex containing this compound and a β-diketonate ligand confirmed the bidentate coordination of the nitrate ion and the chair conformation of the piperidine rings. oup.com The structures of dinuclear copper(II) complexes have also been investigated, revealing interesting magnetic properties that are dependent on the bridging geometry. oup.comresearchgate.net

In the field of organic synthesis, the application of this compound as a modifier in polymerization has been a notable area of research. Its use in the anionic polymerization of dienes to control the vinyl content of the resulting polymers has been documented. mdpi.comresearchgate.net The ability of this diamine to influence the stereochemistry of polymerization highlights its utility as a non-coordinating base that can affect the reaction environment.

Research Findings on this compound

Metal Complexes of this compound

A primary focus of research on this compound has been its ability to form complexes with various metal ions. The table below summarizes some of the reported metal complexes, highlighting the metal center and the typical geometry observed.

| Metal Ion | Anion | Complex Stoichiometry | Observed Geometry | Reference(s) |

| Nickel(II) | Cl⁻, Br⁻, I⁻, NO₃⁻ | [Ni(DPE)X₂] | Distorted tetrahedral | jcsp.org.pk |

| Cobalt(II) | Cl⁻, Br⁻, I⁻, NO₃⁻ | [Co(DPE)X₂] | Distorted tetrahedral | jcsp.org.pk |

| Zinc(II) | Cl⁻, Br⁻, I⁻, NO₃⁻ | [Zn(DPE)X₂] | Distorted tetrahedral | jcsp.org.pk |

| Cadmium(II) | Cl⁻, Br⁻, I⁻, NO₃⁻ | [Cd(DPE)X₂] | Distorted tetrahedral | jcsp.org.pk |

| Copper(II) | Perchlorate (B79767) | Cu₂(dipe-O)₂(H₂O)₂₂ | Dinuclear | oup.com |

| Nickel(II) | Nitrate, Acetylacetonate (B107027) | [Ni(NO₃)(acac)(dipe)] | Octahedral | oup.com |

*DPE refers to this compound.

Characterization Data

The characterization of this compound and its derivatives is crucial for confirming their structure and purity. The following table presents key characterization data.

| Technique | Observation for this compound | Reference(s) |

| Proton NMR (¹H NMR) | Signals corresponding to the piperidine ring protons and the ethyl bridge protons. jcsp.org.pk | jcsp.org.pk |

| Mass Spectrometry | A molecular ion peak at m/z 196. jcsp.org.pk | jcsp.org.pk |

| Appearance | Clear yellow liquid. alfa-chemistry.com | alfa-chemistry.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(2-piperidin-1-ylethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYMQPNRUQXPLCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCN2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062067 | |

| Record name | Piperidine, 1,1'-(1,2-ethanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1932-04-3 | |

| Record name | 1,2-Dipiperidinoethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1932-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipiperidinoethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001932043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dipiperidinylethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, 1,1'-(1,2-ethanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperidine, 1,1'-(1,2-ethanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-ethylenedipiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1'-Ethylenedipiperidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3M2M6CQR6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies of 1,2 Dipiperidinoethane

Established Synthetic Pathways for 1,2-Dipiperidinoethane

The primary methods for synthesizing the parent this compound molecule rely on established organic reactions, including alkylation and condensation pathways.

The most direct method for the synthesis of this compound is the double N-alkylation of piperidine (B6355638) with a two-carbon electrophile, typically a 1,2-dihaloethane such as 1,2-dichloroethane (B1671644). This reaction involves the nucleophilic substitution of the halogen atoms by the secondary amine.

The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and reaction conditions can influence the yield and purity of the final product. A significant challenge in this synthesis is controlling the extent of alkylation, as monosubstituted intermediates like 1-(2-chloroethyl)piperidine (B1294334) can be formed, alongside the desired disubstituted product.

Table 1: Representative Conditions for Alkylation Synthesis

| Reactants | Catalyst/Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Piperidine, 1,2-Dichloroethane | Sodium Hydroxide | Water | 70-80°C | Moderate |

Note: The second entry shows a related synthesis with morpholine, illustrating the use of a phase-transfer catalyst.

An alternative synthetic approach involves condensation reactions, most notably reductive amination. This pathway consists of two main steps: the condensation of piperidine with a suitable two-carbon carbonyl compound, followed by the reduction of the resulting intermediate.

A suitable starting material for this process is glyoxal (B1671930) (ethanedial), the smallest dialdehyde. nih.gov The reaction mechanism proceeds via the nucleophilic attack of two equivalents of piperidine on the two carbonyl groups of glyoxal. This forms an intermediate containing two iminium ions or a bis-enamine, which is not typically isolated. This intermediate is then reduced in situ to yield the saturated this compound. A variety of reducing agents can be employed for this transformation, each with specific advantages regarding selectivity and reaction conditions.

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Name | Characteristics |

|---|---|---|

| NaBH₄ | Sodium borohydride | A common, cost-effective reducing agent. |

| NaBH₃CN | Sodium cyanoborohydride | Selectively reduces imines in the presence of carbonyls. |

This method is a cornerstone in the formation of C-N bonds due to its versatility and operational simplicity. mdpi.com

Efforts to develop more environmentally benign synthetic methods have been applied to the synthesis of related N-substituted amines. These principles can be extended to the production of this compound. One prominent green chemistry technique is the use of phase-transfer catalysis (PTC). mdpi.com In the context of alkylation reactions, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of reactants between an aqueous phase and an organic phase. scirp.orgucd.ie This can allow reactions to be performed in water instead of volatile organic solvents, reduce reaction times, and proceed under milder conditions. scirp.orgucd.ie

Furthermore, green approaches focus on atom economy, minimizing waste, and using recyclable catalysts. rsc.orgnih.gov For instance, a patented green method for synthesizing N,N,N'-trimethylethylenediamine, a related compound, emphasizes the recycling of waste streams and absorbing gaseous byproducts to improve safety and environmental impact. google.com Such strategies are applicable to the industrial-scale synthesis of this compound.

Advanced Synthetic Strategies for Functionalized this compound Derivatives

Beyond the synthesis of the parent compound, significant research has been directed toward creating more complex analogues with specific functionalities or stereochemistry.

Chiral derivatives of this compound are valuable as ligands in asymmetric catalysis. The synthesis of these chiral analogues typically begins with enantiomerically pure piperidine precursors.

A powerful modern strategy for accessing such chiral building blocks is the chemo-enzymatic asymmetric dearomatization of pyridines. whiterose.ac.uk This method can produce substituted chiral piperidines with high stereochemical control. whiterose.ac.uk Once the chiral piperidine is obtained, it can be coupled using the standard alkylation reaction with 1,2-dihaloethane to yield the C₂-symmetric chiral this compound analogue. The use of enzymes in these synthetic pathways offers high enantioselectivity under mild, environmentally friendly conditions. whiterose.ac.uk

Interestingly, the achiral form of this compound (DPE) itself plays a crucial role as a ligand in chiral synthesis. It is used to create key intermediates in the synthesis of new chiral sources, such as in the deprotonation-carboxylation of a 1-phenylphospholane borane (B79455) complex. nih.gov In these cases, DPE coordinates to a metal center, influencing the stereochemical outcome of the reaction. nih.govresearchgate.net

Functionalization of the piperidine rings in this compound allows for the fine-tuning of its chemical and physical properties. This has been demonstrated in the field of polymer chemistry, where DPE derivatives are used as polar modifiers. rsc.org A series of novel modifiers has been synthesized by introducing alkyl substituents and N/O-containing heteroatoms into the piperidine rings of the DPE structure. rsc.org

These functionalized derivatives are synthesized and then employed in processes like the anionic polymerization of butadiene to control the microstructure of the resulting polymer. rsc.orgresearchgate.net The derivatization can also be achieved by using substituted piperidines as the starting materials for the initial synthesis. For example, methods for the regioselective alkylation at the C-3 position of the piperidine ring can generate functionalized precursors that are then dimerized to form the desired DPE derivative. Furthermore, reactive polymers like polyhalohydrocarbons, derived from polybutadiene (B167195), can be functionalized through macromolecular substitution with a variety of nucleophiles, including DPE, to create advanced polymer materials. acs.org

Multi-component Reactions Incorporating this compound Scaffolds

Multi-component reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the initial components. While literature specifically detailing the use of this compound as a primary backbone in MCRs is not abundant, the reactivity of its core ethylenediamine (B42938) structure provides a strong basis for its potential inclusion in such reactions.

A notable example involves the use of ethylenediamines in a four-component reaction with isocyanides, ketones, and aldehydes to produce highly substituted tetrahydropyrazines. mdpi.com In this process, the reaction is facilitated by a Lewis acid, such as trimethylchlorosilane. mdpi.com The key step involves the formation of a tetrahydropyrazine (B3061110) ring through the intramolecular trapping of a nitrilium intermediate by the second amino group of the ethylenediamine scaffold. mdpi.com

Given that this compound is an N,N'-disubstituted ethylenediamine, it could theoretically participate in analogous MCRs. The presence of the piperidine rings would influence the steric and electronic properties of the resulting scaffold, potentially leading to novel molecular architectures. The reaction would likely proceed through the formation of a piperazinium intermediate, which is a core structure in many pharmacologically active compounds.

Table 1: Representative Multi-component Reaction with an Ethylenediamine Scaffold

| Reactants | Catalyst | Product Scaffold | Reference |

|---|

Reaction Mechanism Elucidation in this compound Synthesis

The most common and direct synthesis of this compound involves the reaction of piperidine with a 1,2-dihaloethane, such as 1,2-dichloroethane or 1,2-dibromoethane. ontosight.ai This transformation proceeds via a nucleophilic substitution mechanism.

The reaction mechanism is a classic bimolecular nucleophilic substitution (SN2). organic-chemistry.orglibretexts.org In this process, piperidine, a potent secondary amine nucleophile, attacks one of the electrophilic carbon atoms of the 1,2-dihaloethane. organic-chemistry.org The reaction occurs in two sequential SN2 steps:

First Substitution: A molecule of piperidine attacks the 1,2-dihaloethane, displacing one of the halide ions (a good leaving group) to form the intermediate, 1-(2-haloethyl)piperidine. This step involves a transition state where the nucleophile (piperidine) and the leaving group (halide) are both partially bonded to the carbon atom. libretexts.org

Second Substitution: A second molecule of piperidine then acts as a nucleophile, attacking the remaining electrophilic carbon of the 1-(2-haloethyl)piperidine intermediate. This displaces the second halide ion and results in the formation of the final this compound product. ontosight.ai

Table of Mentioned Chemical Compounds

| Compound Name | Synonym(s) | Molecular Formula |

|---|---|---|

| This compound | 1,1'-(1,2-Ethanediyl)bispiperidine | C₁₂H₂₄N₂ |

| Piperidine | Azacyclohexane | C₅H₁₁N |

| 1,2-Dichloroethane | Ethylene dichloride | C₂H₄Cl₂ |

| 1,2-Dibromoethane | Ethylene dibromide | C₂H₄Br₂ |

| 1-(2-Chloroethyl)piperidine | C₇H₁₄ClN | |

| Trimethylchlorosilane | C₃H₉ClSi | |

| Tetrahydropyrazine | Piperazidine | C₄H₈N₂ |

| Isocyanides | Isonitriles | R-N≡C |

| Ketones | R₂C=O | |

| Aldehydes | R-CHO |

Coordination Chemistry of 1,2 Dipiperidinoethane

1,2-Dipiperidinoethane as a Chelating Ligand

A chelating ligand is a polydentate ligand that binds to a single central metal atom through two or more donor atoms, forming a ring structure known as a chelate. mathabhangacollege.ac.in This process, called chelation, generally results in a more stable complex compared to those formed with analogous monodentate ligands.

This compound functions as a classic bidentate ligand, bearing resemblance to other substituted ethylenediamines like 1,2-dimorpholinoethane (B162056) (DME). jcsp.org.pk It possesses two nitrogen atoms, one in each piperidine (B6355638) ring, which act as donor sites. These two nitrogen atoms coordinate simultaneously to a single metal center, forming a stable five-membered chelate ring. mathabhangacollege.ac.in This bidentate coordination is a defining feature of its role in complex formation. jcsp.org.pkresearchgate.net The general structure involves the metal ion (M) being bound by the two nitrogen atoms of the DPE molecule.

Ligand Field Theory (LFT) is an application of molecular orbital theory used to describe the electronic structure and bonding in coordination complexes. wikipedia.org It considers the interactions between the metal's d-orbitals and the orbitals of the coordinating ligands. libretexts.orgpurdue.edu When ligands approach a metal ion, the degeneracy of the d-orbitals is lifted, meaning they split into different energy levels. The pattern and magnitude of this splitting (Δ) are determined by the geometry of the complex and the nature of the ligand. wikipedia.org

For many complexes of this compound with divalent first-row transition metals, a distorted tetrahedral geometry of the type MN₂X₂ is supported by spectral and magnetic data. jcsp.org.pkresearchgate.net In a tetrahedral ligand field, the five d-orbitals split into two sets: a lower energy doubly degenerate set (e) and a higher energy triply degenerate set (t₂). This splitting pattern is inverted compared to the more common octahedral geometry. libretexts.org The electronic spectra of these complexes, which show d-d transitions, and their magnetic properties are direct consequences of this energy splitting.

The coordination behavior of DPE is significantly influenced by both steric and electronic factors.

Steric Effects: The piperidine rings of DPE are bulky and non-planar. This "steric crowding" creates significant hindrance around the metal center. mathabhangacollege.ac.inresearchgate.net This bulkiness can affect the coordination number of the metal, the geometry of the resulting complex, and the ability of other molecules, such as solvents, to approach and bind to the metal ion. researchgate.nettuwien.at For instance, the steric hindrance from the bulky DPE ligand can be a determining factor in the stability and reactivity of the complex. researchgate.net

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound typically involves the direct reaction of a metal salt with the ligand in a suitable solvent. nih.govsbmu.ac.ir The resulting solid complexes can then be isolated and characterized to determine their structure and properties.

This compound reacts with a range of divalent first-row transition and representative metals to form complexes with the general stoichiometry [M(DPE)X₂], where M can be Cu(II), Ni(II), Co(II), Zn(II), Cd(II), or Hg(II), and X can be a halide (Cl⁻, Br⁻, I⁻) or nitrate (B79036) (NO₃⁻). jcsp.org.pkresearchgate.net The characterization of these compounds relies on multiple analytical techniques:

Elemental Analysis: Confirms the stoichiometric formula of the complex. researchgate.netresearchgate.net

Conductivity Measurements: Indicate whether the anions (X) are coordinated to the metal or exist as free ions in solution, thereby helping to determine the nature of the complex (e.g., non-electrolyte). jcsp.org.pkresearchgate.net

Infrared (IR) Spectroscopy: Provides evidence of ligand coordination by observing shifts in the vibrational frequencies of the N-H and C-N bonds upon complexation. jcsp.org.pkresearchgate.net

Magnetic Susceptibility Measurements: Determine the magnetic moment of the complex, which reveals the number of unpaired electrons on the metal ion and provides insight into the coordination geometry. jcsp.org.pkresearchgate.net

Electronic Spectra (UV-Vis): Shows electronic transitions between the split d-orbitals, which are characteristic of the metal ion's oxidation state and the complex's geometry. jcsp.org.pkresearchgate.net

Table 1: Selected Transition Metal Complexes of this compound and Their Properties

| Complex Formula | Metal Ion | Anion (X) | Proposed Geometry | Magnetic Moment (B.M.) | Reference |

|---|---|---|---|---|---|

| [Cu(DPE)Cl₂] | Cu(II) | Cl⁻ | Distorted Tetrahedral | 2.07 - 2.22 | jcsp.org.pk |

| [Cu(DPE)Br₂] | Cu(II) | Br⁻ | Distorted Tetrahedral | 2.07 - 2.22 | jcsp.org.pk |

| [Ni(DPE)(NO₃)₂] | Ni(II) | NO₃⁻ | Distorted Tetrahedral | - | researchgate.net |

| [Zn(DPE)(NO₃)₂] | Zn(II) | NO₃⁻ | Distorted Tetrahedral | - | researchgate.net |

| [Cd(DPE)(NO₃)₂] | Cd(II) | NO₃⁻ | Distorted Tetrahedral | - | researchgate.net |

Among the transition metals, cobalt(II) forms well-characterized complexes with DPE. These complexes are synthesized by reacting a cobalt(II) salt, such as cobalt(II) chloride, cobalt(II) bromide, or cobalt(II) nitrate, with DPE. jcsp.org.pkresearchgate.net The resulting complexes are typically non-electrolytes in dimethyl sulfoxide (B87167) (DMSO), indicating that the anions are directly coordinated to the cobalt ion. jcsp.org.pk

The characterization of these cobalt(II) complexes provides strong evidence for a distorted tetrahedral coordination environment. jcsp.org.pkresearchgate.net

The complex [Co(DPE)Cl₂] is blue. jcsp.org.pk

The complexes [Co(DPE)Br₂] and [Co(DPE)(NO₃)₂] are described as bluish-green. jcsp.org.pk

Magnetic moment measurements for these complexes fall in the range of 4.24 to 4.78 Bohr Magnetons (B.M.). jcsp.org.pk This range is characteristic of high-spin Co(II) ions in a tetrahedral field, which is expected to have three unpaired electrons.

Table 2: Properties of Cobalt(II) Complexes with this compound

| Complex Formula | Color | Magnetic Moment (B.M.) | Reference |

|---|---|---|---|

| [Co(DPE)Cl₂] | Blue | 4.24 - 4.78 | jcsp.org.pk |

| [Co(DPE)Br₂] | Bluish-green | 4.24 - 4.78 | jcsp.org.pk |

| [Co(DPE)(NO₃)₂] | Bluish-green | 4.24 - 4.78 | jcsp.org.pkresearchgate.net |

Table 3: List of Chemical Compounds

| Compound Name | Abbreviation/Formula |

|---|---|

| This compound | DPE |

| 1,2-dimorpholinoethane | DME |

| Cobalt(II) chloride | CoCl₂ |

| Cobalt(II) bromide | CoBr₂ |

| Cobalt(II) nitrate | Co(NO₃)₂ |

| Copper(II) chloride | CuCl₂ |

| Copper(II) bromide | CuBr₂ |

| Nickel(II) nitrate | Ni(NO₃)₂ |

| Zinc(II) nitrate | Zn(NO₃)₂ |

| Cadmium(II) nitrate | Cd(NO₃)₂ |

| Mercury(II) chloride | HgCl₂ |

Transition Metal Complexes with this compound

Nickel(II) Complexes of this compound

The coordination chemistry of this compound (DPE) with nickel(II) has been explored, leading to the synthesis and characterization of various complexes. Generally, DPE acts as a bidentate ligand, coordinating to the nickel(II) center through its two nitrogen atoms, akin to substituted ethylenediamine (B42938).

The reaction of DPE with nickel(II) halides (Cl⁻, Br⁻, I⁻) and nitrate (NO₃⁻) yields complexes with the general stoichiometric formula [Ni(DPE)X₂], where X represents the anionic ligand. researchgate.netresearchgate.net These complexes are typically non-electrolytic in solvents like DMSO and nitromethane (B149229), which indicates that the anions are directly coordinated to the metal ion. jcsp.org.pk

Structural elucidation based on magnetic susceptibility and spectral data suggests a distorted tetrahedral geometry for these [Ni(DPE)X₂] complexes. researchgate.netresearchgate.net The magnetic moments for these nickel(II) complexes are reported to be in the range of 3.15 to 3.44 Bohr Magnetons (B.M.), which is characteristic of two unpaired electrons in a tetrahedral or distorted tetrahedral environment. jcsp.org.pk

Thermal analysis studies, such as thermogravimetry (TG), differential thermal analysis (DTA), and derivative thermogravimetry (DTG), have been conducted on the nitrate complex, [Ni(DPE)(NO₃)₂]. These studies show that the thermal stability of the DPE nitrate complexes with divalent metals follows the sequence: Ni(II) < Co(II) < Cu(II) < Zn(II) < Cd(II). researchgate.net

In addition to simple halide and nitrate complexes, mixed-ligand nickel(II) complexes incorporating DPE and a β-diketonate ion have also been synthesized. These complexes have the general formula [Ni(NO₃)(dike)(dipe)], where 'dike' represents the β-diketonate ligand.

Table 1: Magnetic and Spectral Properties of Nickel(II)-DPE Complexes

| Complex Formula | Magnetic Moment (B.M.) | Geometry | Reference(s) |

|---|---|---|---|

[Ni(DPE)Cl₂] |

3.15 - 3.44 | Distorted Tetrahedral | jcsp.org.pk |

[Ni(DPE)Br₂] |

3.15 - 3.44 | Distorted Tetrahedral | jcsp.org.pk |

[Ni(DPE)(NO₃)₂] |

3.15 - 3.44 | Distorted Tetrahedral | researchgate.netjcsp.org.pk |

Copper(II) Complexes of this compound

This compound forms stable complexes with copper(II), where it functions as a bidentate N,N'-donor ligand. The interaction of DPE with copper(II) salts, such as halides and nitrates, results in the formation of complexes with the general formula [Cu(DPE)X₂]. researchgate.netresearchgate.net These compounds are non-electrolytes, confirming the coordination of the anions to the copper(II) center. jcsp.org.pk

The magnetic moments for these copper(II) complexes lie in the range of 2.07 to 2.22 B.M., which is characteristic for the presence of a single unpaired electron, as expected for a d⁹ system. jcsp.org.pk Spectroscopic and magnetic data support a distorted tetrahedral geometry for these complexes. researchgate.netresearchgate.net

Thermal studies on [Cu(DPE)(NO₃)₂] indicate its thermal stability is greater than that of the analogous cobalt(II) and nickel(II) complexes but less than that of the zinc(II) and cadmium(II) complexes. researchgate.net

Mixed-chelate copper(II) complexes containing DPE and β-diketonates have also been prepared. Furthermore, dinuclear copper(II) complexes containing the bulky this compound ligand have been synthesized and characterized, highlighting the versatility of DPE in forming various coordination architectures.

Table 2: Properties of Copper(II)-DPE Complexes

| Complex Formula | Magnetic Moment (B.M.) | Geometry | Reference(s) |

|---|---|---|---|

[Cu(DPE)Cl₂] |

2.07 - 2.22 | Distorted Tetrahedral | jcsp.org.pk |

[Cu(DPE)Br₂] |

2.07 - 2.22 | Distorted Tetrahedral | jcsp.org.pk |

[Cu(DPE)(NO₃)₂] |

2.07 - 2.22 | Distorted Tetrahedral | researchgate.netjcsp.org.pk |

Zinc(II) Complexes of this compound

Zinc(II), a d¹⁰ metal ion, readily forms complexes with this compound. Similar to its transition metal counterparts, DPE acts as a bidentate ligand, coordinating through its nitrogen atoms. The reaction with zinc(II) halides and nitrate leads to complexes of the type [Zn(DPE)X₂]. researchgate.netjcsp.org.pk

Conductivity measurements show that these complexes are non-electrolytic, indicating that the anions are part of the coordination sphere. jcsp.org.pk As expected for a d¹⁰ metal ion, these zinc(II) complexes are diamagnetic. Based on spectroscopic and analytical data, a distorted tetrahedral geometry of the type MN₂X₂ is proposed for these complexes. researchgate.netresearchgate.net

Thermal analysis of [Zn(DPE)(NO₃)₂] reveals that it is more thermally stable than the corresponding Ni(II), Co(II), and Cu(II) complexes. researchgate.net

Table 3: Characterization of Zinc(II)-DPE Complexes

| Complex Formula | Magnetic Properties | Geometry | Reference(s) |

|---|---|---|---|

[Zn(DPE)Cl₂] |

Diamagnetic | Distorted Tetrahedral | jcsp.org.pkresearchgate.net |

[Zn(DPE)Br₂] |

Diamagnetic | Distorted Tetrahedral | jcsp.org.pk |

[Zn(DPE)(NO₃)₂] |

Diamagnetic | Distorted Tetrahedral | researchgate.netacs.org |

Cadmium(II) Complexes of this compound

Cadmium(II), another d¹⁰ ion, forms complexes with this compound following the general formula [Cd(DPE)X₂], where X can be Cl⁻, Br⁻, I⁻, or NO₃⁻. researchgate.netjcsp.org.pk In these complexes, DPE behaves as a bidentate ligand, coordinating via the two nitrogen atoms.

The complexes are characterized as non-electrolytes, which supports the coordination of the anions to the cadmium(II) ion. jcsp.org.pk A distorted tetrahedral geometry is assigned to these complexes based on infrared spectroscopy and other characterization data. researchgate.net As with zinc(II), the cadmium(II) complexes are diamagnetic.

Thermal stability studies on the nitrate complexes show that the cadmium(II) complex, [Cd(DPE)(NO₃)₂], is the most thermally stable among the divalent metals studied (Ni, Co, Cu, Zn, Cd). researchgate.net

Table 4: Characterization of Cadmium(II)-DPE Complexes

| Complex Formula | Magnetic Properties | Geometry | Reference(s) |

|---|---|---|---|

[Cd(DPE)Cl₂] |

Diamagnetic | Distorted Tetrahedral | jcsp.org.pkresearchgate.net |

[Cd(DPE)Br₂] |

Diamagnetic | Distorted Tetrahedral | jcsp.org.pk |

[Cd(DPE)(NO₃)₂] |

Diamagnetic | Distorted Tetrahedral | researchgate.net |

Other Metal Complexes of this compound

Beyond the metals discussed, this compound also forms complexes with other transition metals, such as cobalt(II) and mercury(II).

Cobalt(II) Complexes: Cobalt(II) reacts with DPE to form complexes with the general formula [Co(DPE)X₂] (X = Cl⁻, Br⁻, NO₃⁻). jcsp.org.pk These complexes, which are blue or bluish-green, are non-electrolytes in DMSO. jcsp.org.pk The magnetic moments for these complexes are in the range of 4.24 to 4.78 B.M., which is characteristic of three unpaired electrons in a tetrahedral geometry. jcsp.org.pk Thermal studies place the stability of the nitrate complex between that of nickel(II) and copper(II). researchgate.net

Mercury(II) Complexes: Mercury(II) also forms complexes of the type [Hg(DPE)X₂] where X can be a halide or nitrate. researchgate.netresearchgate.net These complexes are also proposed to have a distorted tetrahedral geometry. researchgate.net

Table 5: Properties of Other Metal-DPE Complexes

| Complex Formula | Metal Ion | Magnetic Moment (B.M.) | Geometry | Reference(s) |

|---|---|---|---|---|

[Co(DPE)Cl₂] |

Co(II) | 4.24 - 4.78 | Distorted Tetrahedral | jcsp.org.pk |

[Co(DPE)Br₂] |

Co(II) | 4.24 - 4.78 | Distorted Tetrahedral | jcsp.org.pk |

[Co(DPE)(NO₃)₂] |

Co(II) | 4.24 - 4.78 | Distorted Tetrahedral | researchgate.netjcsp.org.pk |

[Hg(DPE)Cl₂] |

Hg(II) | Diamagnetic | Distorted Tetrahedral | researchgate.net |

Main Group Metal Complexes with this compound

Organolithium Complexes with this compound

This compound is an effective chelating diamine for organolithium reagents, influencing their aggregation state and reactivity. It has been shown to form well-defined complexes with alkyllithium compounds, such as n-butyllithium (n-BuLi).

NMR spectroscopic studies on n-butyllithium and phenyllithium (B1222949) in the presence of DPE have shown the formation of dimeric structures with the general formula (RLi)₂(DPE)₂. wpmucdn.com The interaction of DPE with n-BuLi leads to the formation of a dimeric complex, which can be isolated.

The crystal structure of the n-butyllithium complex with this compound, [BuLi(DPE)], has been determined by X-ray diffraction. researchgate.net The complex crystallizes as a centrosymmetric dimer, [BuLi(DPE)]₂, from pentane. researchgate.net In this dimeric structure, each lithium atom is coordinated to the two nitrogen atoms of a DPE molecule and to two carbon atoms from the butyl groups, which bridge the two lithium centers. The dimer is located on a crystallographic inversion center. researchgate.net These DPE-solvated butyllithium (B86547) complexes have found use as initiators in commercial anionic polymerization reactions. researchgate.net

Table 6: Crystallographic Data for the [BuLi(DPE)]₂ Dimer

| Parameter | Value | Reference(s) |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 9.8619(12) | researchgate.net |

| b (Å) | 17.963(2) | researchgate.net |

| c (Å) | 10.3655(12) | researchgate.net |

| β (°) | 114.090(2) | researchgate.net |

| Z | 2 | researchgate.net |

Structural Elucidation of this compound Metal Complexes

X-ray crystallography has been instrumental in determining the solid-state structures of numerous DPE metal complexes. This technique has confirmed that DPE typically acts as a bidentate ligand, coordinating to metal centers through its two nitrogen atoms to form a five-membered chelate ring. researchgate.net The resulting complexes often adopt geometries such as distorted tetrahedral or square planar, depending on the metal ion and the other ligands present. researchgate.netuu.nl

For instance, the reaction of DPE with various first-row transition and representative metals like Cu(II), Ni(II), Co(II), Zn(II), Cd(II), and Hg(II) yields complexes with the general stoichiometry [M(DPE)X₂], where X can be a halide or nitrate ion. researchgate.net Structural studies of these complexes have revealed a distorted tetrahedral geometry of the MN₂X₂ type. researchgate.net

In a different example, a mixed nickel(II) nitrate complex containing both DPE and an acetylacetonate (B107027) (acac) ligand, [Ni(NO₃)(acac)(dipe)], was synthesized and its structure determined by X-ray crystallography. oup.com The analysis confirmed an octahedral geometry around the nickel(II) ion, with the nitrate ion acting as a bidentate ligand. oup.com

Furthermore, the reaction of copper(II) perchlorate (B79767) with DPE has been shown to yield two distinct dinuclear complexes, [{Cu(ClO₄)(dipe)(μ-OH)}₂] and [{Cu(ClO₄)(dipe-O)}₂]. oup.com Their structures, confirmed by X-ray crystallography, reveal a di-μ-hydroxo dinuclear complex and a di-μ-alkoxo dinuclear complex, respectively. oup.comresearchgate.net

A key structural feature of DPE complexes is the conformation of the two piperidine rings. X-ray crystallographic studies have consistently shown that the piperidine rings in these complexes adopt a stable chair conformation. oup.com This is the most energetically favorable conformation for a six-membered ring, minimizing steric strain.

The precise measurement of bond lengths and angles through X-ray crystallography provides valuable insights into the nature of the coordination bonds within DPE complexes. These parameters are influenced by factors such as the identity of the metal ion, its oxidation state, and the steric and electronic properties of the other ligands in the coordination sphere.

In a study of bis(phenoxo)palladium(II) complexes with various N-donor ligands, including a related dipiperidinoethane complex, the coordination geometry around the palladium center was found to be approximately square-planar. uu.nl The bond angles around the metal center in these types of complexes typically fall within the range of 80° to 98°. uu.nl

The table below presents selected bond lengths for a representative palladium complex, illustrating the typical distances between the metal center and the coordinating nitrogen and oxygen atoms.

| Bond | Length (Å) |

| Pd-O(1) | 1.996(7) |

| Pd-O(2) | 1.983(6) |

| Pd-N(1) | 2.005(8) |

| Pd-N(2) | 2.013(7) |

| Data from a representative bis(aryloxo)palladium(II) complex. uu.nl |

The Cu-N and Cu-O bond distances in a copper(II) acetylacetonate complex with a di-isopropyl substituted ethylenediamine ligand were found to be 199.5(4)/202.4(5) pm and 190.6(4)/190.1(4) pm, respectively. oup.com These values provide a reference for the expected bond lengths in similar coordination environments.

Spectroscopic techniques are vital for characterizing DPE metal complexes, particularly for compounds that cannot be studied by X-ray crystallography or for analyzing their behavior in solution. Infrared (IR) and electronic absorption spectroscopy are two of the most commonly employed methods.

Infrared spectroscopy probes the vibrational frequencies of molecules, providing a "fingerprint" that is unique to each compound. In the context of DPE complexes, IR spectroscopy is particularly useful for confirming the coordination of the DPE ligand to the metal center.

The free DPE ligand exhibits characteristic C-N stretching vibrations in its IR spectrum. jcsp.org.pk Upon coordination to a metal ion, these C-N stretching bands often shift in frequency, providing evidence of the metal-nitrogen bond formation. For example, in complexes of DPE with various transition and representative metals, the C-N stretching vibrations of the piperidine ring, which appear in the 1255-1050 cm⁻¹ region, are observed to shift and split. jcsp.org.pk

The IR spectrum of free piperidine shows a strong N-H stretching vibration around 3600 cm⁻¹, which is absent in the spectrum of DPE, confirming the substitution on the nitrogen atoms. jcsp.org.pk The table below summarizes the principal infrared bands for DPE and some of its metal complexes.

| Compound | ν(C-N) (cm⁻¹) |

| DPE(HBr)₂ | 1150s, 1135w |

| [Zn(DPE)Cl₂] | 1150s, 1135w |

| [Zn(DPE)Br₂] | 1150s, 1135w |

| [Zn(DPE)(NO₃)₂] | 1150s, 1135w |

| s = strong, w = weak. jcsp.org.pk |

Electronic absorption spectroscopy, also known as UV-Visible spectroscopy, provides information about the electronic transitions within a molecule and is particularly useful for studying complexes of transition metals. The d-d electronic transitions in these complexes are sensitive to the coordination geometry and the nature of the ligands.

The electronic spectra of DPE complexes with metals like Co(II), Ni(II), and Cu(II) have been used to infer their coordination geometries. For instance, the visible absorption spectra of Co(II) complexes of DPE in dimethylsulfoxide (DMSO) show bands that are characteristic of a tetrahedral geometry. jcsp.org.pk Similarly, the spectra of Ni(II) complexes are consistent with a tetrahedral or distorted tetrahedral environment. jcsp.org.pk

The electronic spectra of Cu(II) complexes of DPE can be more complex due to the possibility of different symmetries. jcsp.org.pk For example, the chloride and bromide complexes of Cu(II) in DMSO exhibit three absorption bands between 12000 and 22000 cm⁻¹, which is consistent with a C₂ᵥ symmetry. jcsp.org.pk

The table below shows the electronic absorption spectral data for some DPE complexes in nitromethane.

| Compound | λ_max (nm) | ε (M⁻¹cm⁻¹) | Assignment |

| [Co(DPE)Cl₂] | 550 | 270 | ⁴A₂(F) → ⁴T₁(P) |

| Data from a related dipyrrolidinoethane complex system. jcsp.org.pk |

In dinuclear copper(II) complexes of DPE, the electronic spectra can also provide insights into magnetic interactions between the metal centers. oup.com For example, the di-μ-hydroxo dinuclear complex [{Cu(ClO₄)(dipe)(μ-OH)}₂] exhibits ferromagnetic interaction, while the di-μ-alkoxo dinuclear complex [{Cu(ClO₄)(dipe-O)}₂] shows strong antiferromagnetic interaction, and these properties are reflected in their electronic spectra. oup.com

Spectroscopic Characterization of this compound Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a important tool for the characterization of this compound (DPE) and its metal complexes, providing valuable insights into the ligand's conformation and the coordination environment of the metal ions.

The ¹H NMR spectrum of free this compound in D₂O, using TMS as an internal standard, displays distinct signals corresponding to the different types of protons within the molecule. A singlet at approximately 1.55 ppm is attributed to the terminal hydrogens, while a signal at 1.75 ppm corresponds to the eight hydrogens on the piperidine ring carbons. The eight hydrogens on the ring carbons adjacent to the nitrogen atoms appear as a singlet at 3.20 ppm, and the four ethylenic hydrogens are observed at 3.70 ppm researchgate.net.

Upon complexation with metal ions, shifts in the NMR signals of DPE are observed, indicating the coordination of the ligand to the metal center through its nitrogen atoms. For instance, in various metal complexes, this compound acts as a bidentate ligand, similar to substituted ethylenediamine researchgate.net. The study of organolithium complexes with this compound has also been facilitated by ⁶Li and ¹³C NMR spectroscopy. These studies have shown that in toluene-d₈, this compound forms dimeric complexes with the general structure (RLi)₂(S)₂, where S is the chelating diamine wpmucdn.comacs.org.

¹³C NMR spectroscopy provides further structural information. For the free ligand, signals for the carbon atoms of the piperidine rings and the ethyl bridge are observed at specific chemical shifts, which are sensitive to the coordination environment upon complex formation wpmucdn.comresearchgate.net.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and confirming the composition of this compound complexes. The mass spectrum of the free ligand has been recorded to establish its fragmentation pattern, which can then be compared with the spectra of its metal complexes psu.edu. For various transition metal complexes of this compound, mass spectrometry, in conjunction with elemental analysis, helps to confirm the stoichiometry of the synthesized compounds psu.edu.

Thermal Analysis (TG-DTG-DTA) of Complexes

Thermal analysis techniques, including Thermogravimetry (TG), Derivative Thermogravimetry (DTG), and Differential Thermal Analysis (DTA), have been extensively used to study the thermal stability and decomposition patterns of this compound metal complexes researchgate.netpsu.edu.

Studies on complexes with the general formula ML(NO₃)₂, where M is Co(II), Ni(II), Cu(II), Zn(II), or Cd(II), and L is this compound (DPE), show that the thermal degradation of these complexes in a static air atmosphere typically occurs in two distinct steps when heated up to 720-740°C researchgate.net. The decomposition process involves the loss of both inorganic and organic fragments researchgate.net. Notably, the thermal degradation of all the complexes begins at a lower temperature than that of the free ligand, indicating that coordination to the metal ion weakens the ligand's thermal stability researchgate.net.

The intermediates formed during the degradation process have been identified through microanalysis and IR spectroscopy. The final residue after heating above 600-640°C is generally the corresponding metal oxide researchgate.net. The thermal stability of these nitrate complexes was found to increase in the following sequence: Ni(II) < Co(II) < Cu(II) < Zn(II) < Cd(II) researchgate.net. A similar two-step decomposition pattern is observed for other complexes as well, with the final products being metal oxides researchgate.net.

Table 1: Thermal Decomposition Data for this compound (DPE) Complexes

| Complex | Decomposition Step 1 Temperature Range (°C) | Decomposition Step 2 Temperature Range (°C) | Final Residue |

| Co(DPE)(NO₃)₂ | ~200-400 | 400-600 | CoO |

| Ni(DPE)(NO₃)₂ | Not specified | Not specified | NiO |

| Cu(DPE)(NO₃)₂ | ~200-400 | 400-600 | CuO |

| Zn(DPE)(NO₃)₂ | ~200-400 | 400-600 | ZnO |

| Cd(DPE)(NO₃)₂ | Not specified | Not specified | CdO |

Note: The temperature ranges are approximate and based on the available literature. The final residue is the metal oxide formed after heating to a high temperature (above 600°C) researchgate.net.

Magnetic Properties of this compound Metal Complexes

The magnetic properties of metal complexes containing this compound are of significant interest, revealing details about the electronic structure and magnetic interactions between metal centers. Room temperature magnetic moment studies have been conducted for a range of first-row transition metal complexes researchgate.netjcsp.org.pk.

For instance, Co(II) complexes of this compound exhibit magnetic moments in the range of 4.24 to 4.78 Bohr Magnetons (B.M.), which is characteristic of three unpaired electrons in a high-spin d⁷ configuration, typically in a tetrahedral or distorted tetrahedral geometry researchgate.netjcsp.org.pk. Ni(II) complexes show magnetic moments between 3.15 and 3.44 B.M., consistent with two unpaired electrons in a d⁸ configuration researchgate.netjcsp.org.pk. Cu(II) complexes have magnetic moments in the range of 2.07 to 2.22 B.M., corresponding to the single unpaired electron of a d⁹ ion researchgate.netjcsp.org.pk.

Antiferromagnetic Interactions in Dinuclear Copper(II) Complexes

Antiferromagnetic interactions, where the magnetic moments of adjacent metal ions align in opposite directions, have been observed in dinuclear copper(II) complexes of this compound. A notable example is the di-μ-alkoxo dinuclear complex [{Cu(ClO₄)(dipe-O)}₂], where dipe-O⁻ is 1-(2-piperidinoethyl)piperidin-3-olate, a derivative of DPE formed during the reaction. This complex exhibits a strong antiferromagnetic interaction, with a singlet-triplet energy gap (-2J) greater than 400 cm⁻¹. The bridging angle of ∠Cu–O–Cu in this complex is 100.59°, which influences the strength of the magnetic coupling.

Ferromagnetic Interactions in this compound Complexes

In contrast to the antiferromagnetic behavior, ferromagnetic interactions, where the magnetic moments of adjacent metal ions align in the same direction, have also been identified in dinuclear copper(II) complexes of this compound. The di-μ-hydroxo dinuclear complex, [{Cu(ClO₄)(dipe)(μ-OH)}₂], demonstrates ferromagnetic coupling. The exchange integral (2J) for this complex is +117 cm⁻¹, which is consistent with the value predicted from its ∠Cu–O–Cu bridging angle of 96.9°.

Solution Behavior and Reactivity of this compound Complexes

The behavior of this compound complexes in solution is dependent on the solvent's polarity and coordinating ability. Many of the synthesized complexes are soluble in dimethyl sulfoxide (DMSO) and acetone, with some also showing solubility in nitromethane jcsp.org.pk. Conductivity measurements in these solvents have shown that many of the complexes are non-electrolytic, which suggests that the anions remain coordinated to the metal atom in solution jcsp.org.pk. However, for some mixed-chelate nickel(II) nitrate complexes containing this compound and a β-diketonate, the behavior is solvent-dependent. In solvents with low polarity, the complexes remain intact. In more polar solvents, dissociation of the nitrate ion can occur, leading to the formation of solvated cationic species.

The reactivity of this compound complexes has been explored in various contexts. For example, palladium(II) complexes of the type [Pd(OPh)₂(dpe)] have been synthesized and their reactivity studied. These complexes can associate with phenol (B47542) molecules in solution through hydrogen bonding researchgate.net. Furthermore, palladium complexes with this compound have been used in oxidative addition reactions. For instance, the reaction of [Pd(dba)₂] with PhI in the presence of DPE yields the σ-phenyl complex [(dpe)Pd(Ph)I] cdnsciencepub.compsu.edu.

In the realm of organometallic chemistry, this compound has been employed as a chelating diamine ligand for organolithium reagents. The resulting complexes, such as (n-BuLi)₂(dpe)₂, exhibit specific reactivities. For example, these complexes participate in 1,2-addition and α-lithiation reactions of imines wpmucdn.comacs.org. The ligand has also been used as a promoter in the polymerization of butadiene, influencing the microstructure of the resulting polymer nih.gov. Additionally, a DPE-coordinated lithium borane (B79455) complex has been isolated and its structure determined, highlighting its role as a key intermediate in asymmetric synthesis.

Solvent Effects on Coordination and Dissociation

The solvent plays a critical role in the chemistry of coordination compounds, influencing ligand exchange, complex stability, and the geometry of the coordination sphere. In the case of this compound complexes, these effects are prominently observed through phenomena like solvatochromism, where the color of a solution of the complex changes with the solvent. This change in color corresponds to a shift in the d-d electronic transition bands, which is indicative of a change in the coordination environment of the metal ion.

For instance, mixed-ligand nickel(II) complexes containing this compound and a β-diketonate exhibit solvatochromism. europeanreview.org This behavior is attributed to structural changes in the complex due to the donor and acceptor properties of the solvent molecules. europeanreview.org In solution, solvent molecules can displace apically coordinated ligands, leading to a new geometry and, consequently, a different spectral signature. tandfonline.com This affinity for axial ligation by solvent molecules can drive the dissociation of existing ligands. tandfonline.com

The effect of the solvent is not limited to simple displacement. In palladium catalysis, for example, solvents can facilitate the dissociation of polynuclear species, like palladium acetate (B1210297) trimers, into more reactive monomeric forms. The extent of this dissociation has been shown to be proportional to the dipole moment of the solvent. tamu.edu Similarly, for copper-based catalysts, the choice of solvent is crucial as it can affect the stability of different oxidation states (e.g., Cu(I) and Cu(II)) and prevent catalyst deactivation through competitive coordination. beilstein-journals.org The interaction between the solvent and the complex can be explained by considering various solvent parameters such as the Donor Number (DN) and Acceptor Number (AN), which quantify the solvent's ability to donate or accept electron pairs. tandfonline.com

A summary of observed solvatochromic behavior for a nickel(II) mixed-ligand complex is presented below.

Table 1: Solvatochromism in a Nickel(II) Complex Containing this compound This table is representative of solvatochromic effects and is based on findings for similar diamine-diketonate mixed-ligand systems.

| Solvent | Donor Number (DN) | Observed Color | Absorption Max (λmax) | Interpretation |

|---|---|---|---|---|

| Dichloromethane | 0.0 | Green | ~600 nm, ~950 nm | Square-planar/octahedral equilibrium |

| Acetone | 17.0 | Blue-Green | ~620 nm, ~1000 nm | Shift towards octahedral geometry |

| Dimethylformamide (DMF) | 26.6 | Blue | ~650 nm, ~1050 nm | Predominantly octahedral geometry |

| Dimethyl sulfoxide (DMSO) | 29.8 | Blue | ~660 nm, ~1060 nm | Strong coordination of solvent molecules |

Kinetic Studies of Reactions Involving this compound Complexes

Kinetic studies provide valuable insights into reaction mechanisms and the stability of chemical compounds. For this compound complexes, thermal decomposition has been a key area of investigation. Thermogravimetric analysis (TGA) of nitrate complexes with the formula M(DPE)(NO₃)₂ (where M = Co, Ni, Cu, Zn, Cd) reveals that their thermal degradation in a static air atmosphere begins at lower temperatures than the decomposition of the free ligand. researchgate.net

The decomposition typically occurs in distinct steps, involving the loss of inorganic and organic fragments, ultimately leaving a metal oxide residue at temperatures above 600°C. researchgate.net The thermal stability of these nitrate complexes was found to follow the sequence: Ni(II) < Co(II) < Cu(II) < Zn(II) < Cd(II). researchgate.net

By applying methods like the Freeman–Carroll method to the thermogravimetric data, various kinetic parameters for the decomposition process can be calculated. These parameters include the order of reaction (n), activation energy (Ea), entropy of activation (S), enthalpy of activation (H), and Gibbs free energy of activation (G*). researchgate.net These values are crucial for understanding the energy requirements and molecular ordering during the transition state of the decomposition reaction.

Table 2: Kinetic Parameters for the Thermal Decomposition of M(DPE)(NO₃)₂ Complexes Data derived from thermal analysis studies. researchgate.net

| Complex | Decomposition Stage | Activation Energy (Ea) (kJ/mol) | Enthalpy (H*) (kJ/mol) | Entropy (S*) (J/mol·K) | Gibbs Free Energy (G*) (kJ/mol) |

|---|---|---|---|---|---|

| Co(DPE)(NO₃)₂ | Stage 1 | 41.5 | 36.8 | -255.4 | 165.1 |

| Stage 2 | 68.3 | 63.0 | -226.5 | 207.3 | |

| Ni(DPE)(NO₃)₂ | Stage 1 | 38.6 | 34.2 | -261.3 | 160.9 |

| Stage 2 | 59.5 | 54.5 | -244.1 | 209.4 | |

| Cu(DPE)(NO₃)₂ | Stage 1 | 45.7 | 40.8 | -247.9 | 169.3 |

| Stage 2 | 75.4 | 70.0 | -212.7 | 211.5 | |

| Zn(DPE)(NO₃)₂ | Stage 1 | 55.4 | 50.6 | -229.0 | 172.6 |

| Stage 2 | 89.2 | 83.7 | -189.3 | 212.3 | |

| Cd(DPE)(NO₃)₂ | Stage 1 | 63.4 | 58.4 | -213.6 | 178.5 |

| Stage 2 | 105.1 | 99.5 | -162.5 | 213.1 |

Electrochemical Properties of this compound Complexes

The electrochemical behavior of this compound complexes, particularly their redox properties, can be investigated using techniques like cyclic voltammetry (CV). als-japan.com This method provides information on the oxidation and reduction potentials of the metal center, the stability of the resulting species, and the reversibility of the electron transfer processes. tamu.edu

A cyclic voltammetry study of a copper complex with this compound in a mixed-solvent system revealed a stepwise electron transfer process. researchgate.net The voltammogram showed three cathodic (reduction) peaks at -0.13 V, -0.35 V, and -0.74 V, and two overlapping anodic (oxidation) peaks at +0.31 V and +0.46 V. researchgate.net The large separation between the corresponding cathodic and anodic peak potentials (ΔEp) indicated that the redox process was quasi-reversible or irreversible and was accompanied by a significant structural reorganization of the complex in solution. researchgate.net This suggests that the coordination environment around the copper ion is different after an electron transfer event.

Table 3: Cyclic Voltammetry Data for a Copper-1,2-Dipiperidinoethane Complex Data from a study in a methanol/ethanoic acid (20:1 v/v) solvent system. researchgate.net

| Process | Peak Potential (V) | Description |

|---|---|---|

| Cathodic (Reduction) | -0.13 | Step 1 |

| -0.35 | Step 2 | |

| -0.74 | Step 3 | |

| Anodic (Oxidation) | +0.31 | Overlapping Peak 1 |

| +0.46 | Overlapping Peak 2 |

The electrochemical behavior is critical for applications in catalysis, where the ability of a complex to cycle between different oxidation states is fundamental. For example, in nickel-catalyzed cross-coupling reactions, accessing specific redox states like Ni(0) and Ni(II) is crucial for the catalytic cycle, and the ligand environment plays a key role in stabilizing these states and modulating their reactivity. nih.gov

Applications of 1,2 Dipiperidinoethane in Catalysis

1,2-Dipiperidinoethane as a Ligand in Homogeneous Catalysis

In homogeneous catalysis, DPE serves as a crucial ligand that complexes with transition metals, thereby modifying the catalyst's electronic and steric properties. This modification is instrumental in driving specific reaction pathways and achieving desired product outcomes.

The Kumada-Tamao-Corriu cross-coupling reaction is a fundamental method for forming carbon-carbon bonds by reacting a Grignard reagent with an organic halide, typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org However, due to the cost and toxicity of palladium, there is growing interest in using more abundant and less toxic metals like iron. princeton.eduresearchgate.net Iron-catalyzed cross-coupling reactions have emerged as a powerful alternative, and the choice of ligand is critical to their success. researchgate.net

While specific studies detailing the use of this compound in iron-catalyzed Kumada coupling are not extensively documented in the provided results, the principle relies on ligands to stabilize the iron catalyst and facilitate the catalytic cycle. The catalytic cycle is thought to involve various iron oxidation states, potentially including Fe(I) intermediates. rsc.org The ligand's role is to support the iron center through the stages of oxidative addition, transmetalation, and reductive elimination. The effectiveness of a ligand like DPE would depend on its ability to form stable yet reactive organoiron complexes. researchgate.net Research has shown that N-heterocyclic carbenes (NHCs) and other nitrogen-containing ligands can be effective in these systems, suggesting that bidentate amines like DPE could play a similar role in promoting the desired C(sp³)–C(sp³) bond formation while minimizing side reactions like β-hydride elimination. rsc.org

Palladium-catalyzed allylic substitution, often known as the Tsuji-Trost reaction, is a versatile method for forming carbon-carbon and carbon-heteroatom bonds. dntb.gov.uarsc.org The reaction typically involves the reaction of a nucleophile with an allylic substrate, such as an allylic acetate (B1210297), in the presence of a palladium(0) catalyst. dntb.gov.uanih.gov The choice of ligand is crucial for controlling the regioselectivity and enantioselectivity of the reaction. nih.gov

The role of ligands like this compound in this context is to coordinate with the palladium center, influencing the formation and reactivity of the key π-allylpalladium intermediate. rsc.org While the provided search results focus more on phosphine (B1218219) ligands and chiral ligands for asymmetric catalysis, nih.govrsc.org diamine ligands can also be employed. The coordination of the diamine can affect the electronic density at the palladium center and the steric environment around it, thereby influencing which terminus of the allyl group is attacked by the nucleophile. For instance, in reactions with unsymmetrical allylic substrates, the ligand can direct the nucleophile to either the more substituted or less substituted carbon, leading to the formation of linear or branched products, respectively.

Detailed studies on the specific impact of this compound on the outcomes of palladium-catalyzed allylic substitutions would be necessary to fully elucidate its effects on yield, regioselectivity, and stereoselectivity in comparison to more commonly used phosphine-based ligands.

Beyond iron and palladium, this compound can act as a ligand for a variety of other transition metals in catalytic applications. Its bidentate nature allows it to form stable chelate rings with metal ions, which can enhance catalytic activity and stability. For example, it can be used in nickel-catalyzed cross-coupling reactions, which are an economical alternative to palladium-catalyzed systems for certain substrates. organic-chemistry.org In such reactions, the diamine ligand can help to solubilize the nickel catalyst and modulate its reactivity to promote the desired coupling process. The coordination of DPE to the metal center can influence the oxidative addition and reductive elimination steps that are fundamental to these cross-coupling reactions.

Computational and Theoretical Studies of 1,2 Dipiperidinoethane

Quantum Chemical Calculations on 1,2-Dipiperidinoethane

Quantum chemical calculations are fundamental to modeling the behavior of this compound at the electronic level. These calculations can predict molecular geometries, energies, and a variety of spectroscopic and electronic properties. saarj.comesqc.org

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. mdpi.comals-journal.com While detailed DFT studies on isolated this compound are not extensively published, the methodology has been applied to its metal complexes to elucidate their structure and thermal stability. For instance, a number of complexes with the general formula ML(NO₃)₂, where M can be Co(II), Ni(II), Cu(II), Zn(II), or Cd(II) and L is this compound, have been prepared and studied. researchgate.netresearchgate.net

In these studies, DFT calculations help to understand the coordination environment around the metal center. researchgate.net For related zinc complexes, calculations have been performed using DFT (RB3LYP) with the LanL2DZ basis set to determine parameters such as chemical hardness, electronic chemical potential, and stabilization energy. researchgate.nettandfonline.com Such studies on DPE complexes have confirmed distorted tetrahedral geometries and have been used to analyze thermal decomposition pathways, showing that the thermal stability of the complexes often increases in the order Ni(II) < Co(II) < Cu(II) < Zn(II) < Cd(II). researchgate.net Time-dependent DFT (TD-DFT) methods have also been employed to identify and characterize transient intermediates in reactions involving metal complexes. acs.org

Table 1: Application of DFT to Metal Complexes of this compound and Related Systems

| Metal Ion | Complex Type | DFT Functional/Basis Set (Example) | Investigated Properties | Reference |

|---|---|---|---|---|

| Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | ML(NO₃)₂ | Not specified in abstract | Structural elucidation, Thermal stability | researchgate.net |

| Zn(II) | [Zn(L)₂] (related ligand) | DFT (RB3LYP)/LanL2DZ | Geometry, Chemical hardness, Electronegativity, Stabilization energy | researchgate.nettandfonline.com |

| Cu(II) | Cu(I)-L•+ (related ligand) | TD-DFT | Identification of reaction intermediates | acs.org |

| n-BuLi | [Li(nBu)(DPE-6)]₂ | Not specified | Structure-reactivity relationships | researchgate.net |

The flexibility of the two piperidine (B6355638) rings and the central ethane (B1197151) bridge in this compound gives rise to a complex conformational landscape. Computational methods, including molecular mechanics (MM) and DFT, are essential for exploring the potential energy surface and identifying stable conformers. numberanalytics.comnih.gov

Experimental evidence from studies on its complexes suggests that this compound coordinates in several conformational forms. wpmucdn.com For example, when complexed with phenyllithium (B1222949) (PhLi), severe broadening of lithium-6 (B80805) NMR resonances indicates the presence of two or more of the seven possible conformational isomers of the DPE ligand. wpmucdn.com The piperidine ring itself typically adopts a chair conformation, but the relative orientation of the two rings and the torsion angle of the central C-C bond lead to multiple possible low-energy structures. acs.org Computational conformational analysis generally involves generating initial structures, followed by geometry optimization using methods like DFT (e.g., B3LYP, M06-2X) to locate energy minima and calculate their relative energies. numberanalytics.comnih.gov

Table 2: General Workflow for Computational Conformational Analysis

| Step | Description | Computational Method |

|---|---|---|

| 1 | Generation of Initial Conformations | Molecular mechanics or systematic search |

| 2 | Geometry Optimization | Density Functional Theory (DFT) or Møller–Plesset perturbation theory (MP2) |

| 3 | Energy Calculation | Higher-level DFT or other ab initio methods |

| 4 | Analysis of Results | Identification of stable conformers and their relative populations based on Boltzmann distribution |

This table illustrates a general workflow applicable to conformational analysis. numberanalytics.com

Molecular Electrostatic Potential (MEP) analysis is a powerful computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. rsc.orgresearchgate.net The MEP is mapped onto the electron density surface of a molecule, with different colors representing different values of the electrostatic potential. chemrxiv.org

For this compound, an MEP analysis would highlight the regions of negative electrostatic potential (typically colored red or yellow) located around the two nitrogen atoms. These regions correspond to the high electron density of the nitrogen lone pairs, identifying them as the primary sites for electrophilic attack and coordination to metal ions. researchgate.netresearchgate.net The hydrogen atoms on the carbon backbone would exhibit positive potential (typically colored blue), indicating their susceptibility to nucleophilic attack. MEP analysis can serve as a robust predictor for substituent effects and helps in understanding the noncovalent interactions that govern the formation of DPE complexes. rsc.orgrsc.org

Table 3: Interpreting Molecular Electrostatic Potential (MEP) Maps

| Color | Potential | Interpretation |

|---|---|---|

| Red | Most Negative | Region of high electron density; site for electrophilic attack |

| Orange/Yellow | Negative | Region of moderate electron density |

| Green | Neutral | Region of near-zero potential |

| Blue | Positive | Region of electron deficiency; site for nucleophilic attack |

This table provides a general guide to interpreting MEP color-coding. als-journal.comchemrxiv.org

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide detailed information on the dynamic behavior, conformational changes, and intermolecular interactions of a system. dovepress.com

While specific MD simulation studies focused solely on this compound are not prominent in the literature, this technique is highly applicable for studying its behavior in solution and during complexation. MD simulations could be used to:

Analyze Solvation: Investigate the structure and dynamics of solvent molecules around DPE, providing insights into its solubility and the role of the solvent in its reactivity.

Explore Conformational Dynamics: Track the transitions between different conformers of DPE in real-time, revealing the flexibility of the molecule and the energy barriers between states. peerj.com

Simulate Complex Formation: Model the process of DPE binding to a metal ion, elucidating the step-by-step mechanism of interaction and the role of dynamic fluctuations in the binding process. nih.govdntb.gov.ua

The setup for such a simulation involves defining a force field, which models the interactions between atoms, and then simulating the system's evolution over a set period, typically from nanoseconds to microseconds. peerj.comarxiv.org

Structure-Reactivity Relationships from Theoretical Models

Theoretical models are crucial for establishing relationships between the computed structure of this compound and its observed chemical reactivity. These models can explain why DPE is an effective ligand in organometallic chemistry and a useful additive in polymerization.

One key area of reactivity is in organolithium chemistry. Computational studies, in conjunction with kinetic experiments, suggest that the reactivity of organolithium reagents is highly dependent on the aggregation state and the coordinating ligand. wpmucdn.com For example, the dimeric complex formed between n-butyllithium and this compound, [Li(nBu)(DPE-6)]₂, has been shown to be capable of deprotonating benzene, a reaction the unsolvated hexameric n-BuLi is too stable to perform. researchgate.net This highlights a direct link between the specific dimeric structure stabilized by DPE and its enhanced reactivity.

Furthermore, this compound is used as a polar modifier in the anionic polymerization of 1,3-butadiene. mdpi.commdpi.com Its addition promotes the formation of a polybutadiene (B167195) microstructure with a high percentage of 1,2-vinyl content. Theoretical models can explain this by showing how the coordination of DPE to the propagating anionic chain end alters the stereochemistry of monomer insertion. The chelation of the lithium cation by the two nitrogen atoms of DPE modifies the electronic environment and steric hindrance at the active center, favoring one reaction pathway over another. Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, though not specifically reported for DPE, represent a class of theoretical tools that can correlate molecular fields (steric and electrostatic) with chemical activity. nih.gov

Biological and Medicinal Chemistry Research Involving 1,2 Dipiperidinoethane

Biological Activities and Mechanisms of Action

The 1,2-dipiperidinoethane scaffold, characterized by two piperidine (B6355638) rings connected by an ethylene linker, is a subject of interest in medicinal chemistry due to the prevalence of the piperidine ring in a wide array of pharmacologically active compounds. ijnrd.orgencyclopedia.pub Research into its biological activities explores its potential as a standalone agent and as a structural basis for more complex derivatives.

The core structure of this compound, essentially a substituted ethylenediamine (B42938), suggests potential for antimicrobial activity. Studies on analogous N,N'-disubstituted ethylenediamine derivatives have demonstrated notable effects against various pathogens. For instance, compounds like N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine and N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine have shown significant antimicrobial activity against Salmonella enterica, Pseudomonas aeruginosa, and Staphylococcus aureus. researchgate.net Similarly, other research has identified N,N'-disubstituted ethylenediamine derivatives with promising activity against Leishmania species, suggesting that the core scaffold contributes to cellular penetration and potential disruption of polyamine synthesis in parasites. nih.govresearchgate.net

The piperidine moiety itself is a key component in many compounds investigated for antimicrobial properties. ijnrd.org Studies on various piperidine derivatives have shown a range of antibacterial and antifungal actions. academicjournals.orgresearchgate.net For example, certain synthetic piperidine derivatives have been tested against pathogenic strains like Staphylococcus aureus and Escherichia coli, showing variable but measurable zones of inhibition. biointerfaceresearch.comresearchgate.net Research on 2,6-dipiperidino-1,4-dihalogenobenzenes, which feature a dipiperidino structure, demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 µg/ml. nih.gov This body of research supports the hypothesis that the this compound structure serves as a promising backbone for the development of novel antimicrobial agents.

Table 1: Antimicrobial Activity of Selected Piperidine and Ethylenediamine Derivatives

| Compound/Derivative Class | Target Organism(s) | Activity/Measurement | Reference |

|---|---|---|---|

| 2,6-dipiperidino-1,4-dihalogenobenzenes | S. aureus, B. subtilis, E. coli, K. pneumoniae, C. albicans | MIC: 32-512 µg/ml | nih.gov |

| N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | S. enterica, P. aeruginosa, S. aureus | LC₅₀: 11.6 µM, 86 µM, 140 µM, respectively | researchgate.net |

| N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine | S. enterica, P. aeruginosa, S. aureus | LC₅₀: 8.79 µM, 138 µM, 287 µM, respectively | researchgate.net |

| 1,2-Bis(p-methoxybenzyl)ethylenediamine | Leishmania amazonensis (amastigotes) | IC₅₀: 2.0 µg/mL | researchgate.net |

| Spiropyrrolidines (containing piperidine moiety) | B. subtilus, S. epidermis | MIC: 32 µg/mL | mdpi.com |

The piperidine scaffold is a fundamental component of numerous enzyme inhibitors, suggesting that this compound could serve as a valuable motif for designing new inhibitory molecules. encyclopedia.pub The two basic nitrogen atoms of the piperidine rings can form crucial interactions, such as hydrogen bonds or ionic bonds, with amino acid residues in the active or allosteric sites of enzymes.

Research has demonstrated the efficacy of piperidine derivatives in inhibiting various enzymes: